molecular formula C4H10ClNO B3196297 2-Aminobut-3-EN-1-OL hydrochloride CAS No. 99726-03-1

2-Aminobut-3-EN-1-OL hydrochloride

Cat. No.: B3196297
CAS No.: 99726-03-1
M. Wt: 123.58 g/mol
InChI Key: DWGZNOXQUQANQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobut-3-en-1-ol hydrochloride typically involves the reaction of 3-butyn-1-ol with ammonia or an amine under specific conditions to introduce the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Aminobut-3-en-1-ol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Aminobut-3-en-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the molecule can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Aminobut-3-en-1-ol hydrochloride can be compared with other similar compounds, such as:

  • 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride
  • (Cyclohex-1-en-1-ylmethyl)amine hydrochloride
  • 2,4-Diphenyl-but-3-yn-2-ol
  • 4-Amino-but-3-en-2-one
  • 2,2,3-Trimethyl-but-3-en-1-ol

These compounds share similar structural features but differ in their specific functional groups and chemical properties.

Properties

IUPAC Name

2-aminobut-3-en-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZNOXQUQANQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobut-3-EN-1-OL hydrochloride
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2-Aminobut-3-EN-1-OL hydrochloride
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2-Aminobut-3-EN-1-OL hydrochloride
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Reactant of Route 6
2-Aminobut-3-EN-1-OL hydrochloride

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